GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP
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Overview
Description
The compound GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP is a complex carbohydrate structure that plays a significant role in various biological processes. It is composed of multiple sugar units linked together in a specific sequence, making it a valuable molecule for research in glycobiology and related fields.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP involves multiple steps of glycosylation reactions. The process typically starts with the preparation of individual sugar units, which are then sequentially linked using glycosyl donors and acceptors under specific reaction conditions. Common reagents used in these reactions include glycosyl halides, thioglycosides, and glycosyl trichloroacetimidates. The reactions are often catalyzed by Lewis acids such as boron trifluoride etherate or trimethylsilyl trifluoromethanesulfonate .
Industrial Production Methods
Industrial production of this compound may involve enzymatic synthesis, where specific glycosyltransferases are used to catalyze the formation of glycosidic bonds. This method offers high specificity and efficiency, making it suitable for large-scale production .
Chemical Reactions Analysis
Types of Reactions
GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP: undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups on the sugar units can be oxidized to form aldehydes or carboxylic acids.
Reduction: The carbonyl groups can be reduced to form alcohols.
Substitution: The hydroxyl groups can be substituted with other functional groups such as halides or azides.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like sodium periodate, reducing agents like sodium borohydride, and substitution reagents like tosyl chloride. The reactions are typically carried out under mild conditions to preserve the integrity of the carbohydrate structure .
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation of the hydroxyl groups can yield aldehydes or carboxylic acids, while reduction can produce alcohols .
Scientific Research Applications
GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP: has a wide range of applications in scientific research:
Chemistry: It is used as a model compound for studying glycosylation reactions and carbohydrate chemistry.
Biology: It serves as a probe for studying carbohydrate-protein interactions and cell surface glycosylation patterns.
Medicine: It is used in the development of diagnostic tools and therapeutic agents targeting specific carbohydrate structures on cell surfaces.
Mechanism of Action
The mechanism of action of GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP involves its interaction with specific proteins and receptors on the cell surface. The compound binds to carbohydrate-binding proteins, such as lectins, which mediate various biological processes including cell-cell adhesion, signal transduction, and immune response. The molecular targets and pathways involved in these interactions are critical for understanding the biological functions of this compound .
Comparison with Similar Compounds
GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc-|A-pNP: can be compared with other similar compounds such as:
GalNAc|A(1-3)Gal|A(1-4)Glc|A-pNP: This compound lacks one galactose unit, making it structurally simpler.
GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc|A-pNP: This compound has a different linkage pattern, which can affect its biological activity.
GalNAc|A(1-3)Gal|A(1-4)Gal|A(1-4)Glc|A-pNP: This compound has additional functional groups, which can enhance its reactivity and binding affinity.
The uniqueness of This compound lies in its specific sequence and linkage pattern, which confer distinct biological properties and applications.
Properties
Molecular Formula |
C32H48N2O23 |
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Molecular Weight |
828.7 g/mol |
IUPAC Name |
N-[(2S,3R,4R,5R,6R)-2-[(2R,3R,4S,5S,6R)-2-[(2R,3R,4R,5R,6S)-6-[(2R,3S,4R,5R,6S)-4,5-dihydroxy-2-(hydroxymethyl)-6-(4-nitrophenoxy)oxan-3-yl]oxy-4,5-dihydroxy-2-(hydroxymethyl)oxan-3-yl]oxy-3,5-dihydroxy-6-(hydroxymethyl)oxan-4-yl]oxy-4,5-dihydroxy-6-(hydroxymethyl)oxan-3-yl]acetamide |
InChI |
InChI=1S/C32H48N2O23/c1-10(39)33-17-20(42)18(40)13(6-35)51-29(17)57-28-19(41)14(7-36)52-32(25(28)47)56-27-16(9-38)54-31(24(46)22(27)44)55-26-15(8-37)53-30(23(45)21(26)43)50-12-4-2-11(3-5-12)34(48)49/h2-5,13-32,35-38,40-47H,6-9H2,1H3,(H,33,39)/t13-,14-,15-,16-,17-,18+,19+,20-,21-,22-,23-,24-,25-,26-,27+,28+,29+,30-,31+,32-/m1/s1 |
InChI Key |
AUMWVXPGKMCSQE-OHIPCQMRSA-N |
Isomeric SMILES |
CC(=O)N[C@@H]1[C@H]([C@H]([C@H](O[C@H]1O[C@H]2[C@H]([C@H](O[C@@H]([C@@H]2O)O[C@H]3[C@H](O[C@H]([C@@H]([C@H]3O)O)O[C@@H]4[C@H](O[C@H]([C@@H]([C@H]4O)O)OC5=CC=C(C=C5)[N+](=O)[O-])CO)CO)CO)O)CO)O)O |
Canonical SMILES |
CC(=O)NC1C(C(C(OC1OC2C(C(OC(C2O)OC3C(OC(C(C3O)O)OC4C(OC(C(C4O)O)OC5=CC=C(C=C5)[N+](=O)[O-])CO)CO)CO)O)CO)O)O |
Origin of Product |
United States |
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